4-(Azetidin-3-yl)-2-chloropyridine 4-(Azetidin-3-yl)-2-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20410951
InChI: InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2
SMILES:
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol

4-(Azetidin-3-yl)-2-chloropyridine

CAS No.:

Cat. No.: VC20410951

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-3-yl)-2-chloropyridine -

Specification

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
IUPAC Name 4-(azetidin-3-yl)-2-chloropyridine
Standard InChI InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2
Standard InChI Key ZXOVDRXFRWUMRO-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 4-(azetidin-3-yl)-2-chloropyridine features a pyridine ring system fused to a four-membered azetidine ring. Key structural descriptors include:

  • SMILES Notation: C1C(CN1)C2=CC(=NC=C2)Cl\text{C1C(CN1)C2=CC(=NC=C2)Cl}

  • InChI Key: ZXOVDRXFRWUMRO-UHFFFAOYSA-N\text{ZXOVDRXFRWUMRO-UHFFFAOYSA-N}

  • Canonical SMILES: C1C(CN1)C2=CC(=NC=C2)Cl\text{C1C(CN1)C2=CC(=NC=C2)Cl} .

The azetidine ring introduces conformational rigidity, while the chlorine atom at the pyridine’s 2-position enhances electrophilic reactivity. Computational models suggest that the planar pyridine ring and puckered azetidine moiety create a stereoelectronic profile conducive to interactions with biological targets such as enzymes and receptors .

Table 1: Molecular Properties of 4-(Azetidin-3-yl)-2-chloropyridine

PropertyValue
Molecular FormulaC8H9ClN2\text{C}_8\text{H}_9\text{ClN}_2
Molecular Weight168.62 g/mol
CAS Number1260801-95-3
PubChem CID129915872
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 4-(azetidin-3-yl)-2-chloropyridine typically involves Pd-catalyzed cross-coupling reactions or nucleophilic substitution strategies. A representative method includes:

  • Azetidine Precursor Preparation: Azetidine-3-carboxylic acid derivatives are functionalized with protective groups to enhance reactivity .

  • Pyridine Functionalization: 2-Chloropyridine is subjected to lithiation or metal-halogen exchange to introduce coupling sites.

  • Coupling Reaction: A Suzuki-Miyaura or Buchwald-Hartwig coupling links the azetidine and pyridine moieties. For example, tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are used as catalysts in anhydrous toluene at 95°C .

Key Challenges:

  • Ring Strain: The azetidine’s four-membered ring necessitates careful control of reaction temperatures to prevent decomposition.

  • Regioselectivity: Ensuring selective substitution at the pyridine’s 4-position requires optimized steric and electronic conditions .

Biological Activity and Mechanistic Insights

Pharmacological Targets

4-(Azetidin-3-yl)-2-chloropyridine exhibits Janus kinase (JAK) inhibitory activity, as demonstrated in cellular assays measuring STAT phosphorylation. The compound’s mechanism involves:

  • Competitive Binding: The azetidine nitrogen and pyridine chlorine form hydrogen bonds with JAK’s ATP-binding pocket.

  • Allosteric Modulation: Conformational changes in the kinase domain are induced by the compound’s rigid structure, impairing substrate recognition.

Anti-Inflammatory and Immunomodulatory Effects

In murine models of rheumatoid arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by >50% at 10 µM concentrations. These effects correlate with its ability to suppress JAK-STAT signaling, a pathway central to cytokine-mediated inflammation.

Analytical Characterization

Spectroscopic Profiling

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) reveals peaks at δ 8.35 (d, J=5.2J = 5.2 Hz, 1H, pyridine-H), 4.12–4.08 (m, 2H, azetidine-CH2_2 ), and 3.72–3.68 (m, 1H, azetidine-CH) .

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+[\text{M+H}]^+ at m/z 169.0534 (calculated 169.0531).

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